Dulaglutide, designated by the Chemical Abstracts Service number 923950-08-7, is a long-acting glucagon-like peptide-1 receptor agonist developed primarily for the treatment of type 2 diabetes mellitus. As a synthetic analog of human glucagon-like peptide-1, dulaglutide enhances insulin secretion in response to elevated blood glucose levels and slows gastric emptying, contributing to improved glycemic control. It is administered via subcutaneous injection and has gained attention due to its efficacy and safety profile in clinical settings.
Dulaglutide is classified as a therapeutic peptide and falls under the category of glucagon-like peptide-1 receptor agonists. It is produced through recombinant DNA technology using mammalian cell culture systems. The compound is characterized by its unique structure that includes a modified human immunoglobulin G4 heavy chain fused to a GLP-1 analogue, which extends its half-life and reduces the frequency of administration compared to other diabetes medications.
Dulaglutide is synthesized through a multi-step process involving:
The synthesis involves careful monitoring of conditions such as temperature, pH, and nutrient supply to optimize yield and functionality of the peptide. The final product must meet stringent regulatory standards for pharmaceutical use.
Dulaglutide consists of two identical disulfide-linked chains that include an N-terminal GLP-1 analogue sequence covalently linked to an Fc component of modified immunoglobulin G4. The molecular formula is , with a molecular weight of approximately 59,669 Da.
The structural modifications enhance stability against enzymatic degradation and improve its pharmacokinetic profile, allowing for once-weekly dosing.
Dulaglutide undergoes various biochemical reactions in the body:
The pharmacokinetics reveal that after subcutaneous injection, maximum plasma concentrations are reached within 24–72 hours, with a half-life ranging from approximately 4.7 to 5 days depending on dosage.
Dulaglutide mimics the action of endogenous GLP-1 by:
Data from clinical trials indicate significant improvements in glycemic control among patients treated with dulaglutide compared to placebo groups.
Relevant data indicate that dulaglutide maintains its efficacy over time when stored correctly.
Dulaglutide is primarily used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2